Home > Products > Screening Compounds P52089 > 4-((4-chlorophenyl)sulfonyl)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)butanamide
4-((4-chlorophenyl)sulfonyl)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)butanamide - 1251550-63-6

4-((4-chlorophenyl)sulfonyl)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)butanamide

Catalog Number: EVT-2924845
CAS Number: 1251550-63-6
Molecular Formula: C16H15ClN4O4S2
Molecular Weight: 426.89
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: This compound features a 1,3,4-oxadiazole ring substituted at the 2-position with a methanesulfonamide group and at the 5-position with a [(2-phenylethenyl)sulfonyl]methyl substituent. The crystal structure analysis revealed key dihedral angles and intermolecular interactions. []
  • Relevance: Both this compound and 4-((4-chlorophenyl)sulfonyl)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)butanamide belong to the 1,3,4-oxadiazole class and share a sulfonyl group attached to the oxadiazole ring, although at different positions and with different substituents. The presence of the chlorophenyl group, albeit connected through different linkers, further emphasizes their structural similarity. []
  • Compound Description: This compound is a 1,3,4-oxadiazole derivative possessing a 4-chlorophenyl group at the 5-position of the oxadiazole ring and a pyridin-2-amine moiety linked via a methylene bridge at the 2-position. It has shown promising in vitro antiproliferative activity against various cancer cell lines, particularly demonstrating higher selectivity towards HOP-92 (Non-Small Cell Lung Cancer) with a 34.14% growth inhibition at 10 µM concentration. []
  • Relevance: This compound shares the 1,3,4-oxadiazole scaffold and the 4-chlorophenyl substituent at the 5-position with 4-((4-chlorophenyl)sulfonyl)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)butanamide. [] This structural similarity highlights the potential importance of these features for biological activity.
  • Compound Description: This series of compounds features a bi-heterocyclic structure consisting of 1,3,4-oxadiazole and 1,3-thiazole rings linked via a sulfur atom. These compounds exhibited significant urease inhibitory potential and demonstrated low cytotoxicity. []
  • Relevance: The presence of both 1,3,4-oxadiazole and thiazole rings in this series highlights the potential for combining these heterocycles for biological activity, as seen in 4-((4-chlorophenyl)sulfonyl)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)butanamide. Additionally, the substituted phenylpropanamide moiety in this series emphasizes the importance of exploring various substituents for optimizing biological activity, similar to the butanamide group in the target compound. []
  • Compound Description: This compound represents a hybrid ring system incorporating both thiazole and 1,3,4-oxadiazole moieties. It was designed for enhanced bacterial resistance and displayed significant antibacterial activities. []
  • Relevance: Both this compound and 4-((4-chlorophenyl)sulfonyl)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)butanamide belong to the class of thiazole-1,3,4-oxadiazole hybrids. The common presence of the benzamide group in both further underscores their structural similarity. []
  • Compound Description: This compound possesses a 1,3,4-oxadiazole ring with a thioxo group at the 5-position and a 4-chlorobenzamide substituted butyl chain at the 2-position. Its crystal structure revealed key dihedral angles and hydrogen bonding patterns. []
  • Relevance: Both this compound and 4-((4-chlorophenyl)sulfonyl)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)butanamide share the 1,3,4-oxadiazole core and a 4-chlorophenyl group, highlighting the recurring presence of these structural motifs in the context of bioactive molecules. []
  • Compound Description: This series of compounds features a 1,3-thiazole ring linked to a 1,3,4-oxadiazole ring via a sulfur-containing bridge. These bi-heterocycles exhibited potent inhibitory activity against various enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), urease, and α-glucosidase, suggesting their potential therapeutic value against Alzheimer's disease and diabetes. []
  • Relevance: The presence of both thiazole and 1,3,4-oxadiazole rings in this series, connected through a sulfur linker, aligns with the core structure of 4-((4-chlorophenyl)sulfonyl)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)butanamide. [] This emphasizes the significance of exploring diverse linkers and substituents on these heterocyclic systems for modulating biological activity.
  • Compound Description: This series explores 1,3,4-oxadiazoles linked to various 1,3-heterazoles via an amino group, aiming for pesticide development. They exhibited promising antibacterial and antifungal activities. []
  • Relevance: These compounds share the 1,3,4-oxadiazole scaffold with 4-((4-chlorophenyl)sulfonyl)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)butanamide, highlighting the versatility of the 1,3,4-oxadiazole moiety for designing molecules with diverse biological activities, ranging from antimicrobial to pesticidal properties. []
  • Compound Description: These compounds combine 1,2,4-oxadiazole and 1,3,4-thiadiazole rings via a thiomethylene bridge. Notably, compounds 4i (4-methoxy-N-(5-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)benzamide) and 4p (N-(5-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)benzamilde) exhibited good nematocidal activity against Bursaphelenchus xylophilus. []
  • Relevance: The combination of two different oxadiazole rings (1,2,4- and 1,3,4-) with a thiadiazole ring in these compounds highlights the potential of incorporating multiple heterocycles for enhancing biological activity, a strategy also employed in 4-((4-chlorophenyl)sulfonyl)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)butanamide. []
  • Compound Description: This series investigates both 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives with a (styrylsulfonyl)methyl substituent at the 5-position. Notably, compounds 12b (2-amino-3-chloro-N-(5-(4-methylstyrylsulfonylmethyl)-1,3,4-oxadiazol-2-yl)propanamide) and 14b (3-chloro-N-(5-(4-methylstyrylsulfonylmethyl)-1,3,4-oxadiazol-2-yl)butanamide) demonstrated significant antioxidant and anti-inflammatory activities. []
  • Relevance: Compounds in this series highlight the individual contributions of 1,3,4-oxadiazole and 1,3,4-thiadiazole rings towards antioxidant and anti-inflammatory activities, providing a basis for understanding the potential synergistic effect observed in 4-((4-chlorophenyl)sulfonyl)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)butanamide, which incorporates both heterocycles. []
  • Compound Description: This compound serves as a key intermediate in synthesizing phenyloxadiazole-based mesogens. It features a 1,3,4-oxadiazole ring linked to a phenyl diacetate moiety. []
  • Relevance: This compound exemplifies the utility of 1,3,4-oxadiazoles in material science, particularly in the development of liquid crystals. While 4-((4-chlorophenyl)sulfonyl)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)butanamide is investigated for its biological activity, this related compound highlights the broader applicability of 1,3,4-oxadiazole derivatives beyond medicinal chemistry. []
  • Compound Description: This series explores the fusion of quinazoline, thiazole, and 1,3,4-oxadiazole rings, creating tri-heterocyclic systems with potent antibacterial activities. []
  • Relevance: This series exemplifies the potential of incorporating a thiazole ring with the 1,3,4-oxadiazole moiety to achieve enhanced antibacterial activity. It suggests a similar strategy might be at play in the structure of 4-((4-chlorophenyl)sulfonyl)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)butanamide, further emphasizing the significance of the combined thiazole-oxadiazole scaffold in influencing biological activity. []
  • Compound Description: Inspired by the tubulin polymerization inhibitor IMC-038525, this series focuses on 2,5-disubstituted 1,3,4-oxadiazole analogs designed to exhibit anticancer activity. Notably, compound 4g (N-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-4-methoxyaniline) displayed potent anticancer activity against a panel of 60 NCI cancer cell lines. []
  • Relevance: The presence of a methylene (-CH2-) linkage between the 1,3,4-oxadiazole and the substituted aniline in this series, similar to the butanamide linker in 4-((4-chlorophenyl)sulfonyl)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)butanamide, highlights the importance of exploring diverse linkers for optimizing interactions with biological targets and enhancing the desired activity. []
  • Compound Description: This series introduces a piperidine ring into the 1,3,4-oxadiazole scaffold, creating molecules with potential for Alzheimer's disease treatment by inhibiting acetylcholinesterase (AChE). []
  • Relevance: While 4-((4-chlorophenyl)sulfonyl)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)butanamide incorporates a thiazole ring, the inclusion of a piperidine ring in this series showcases an alternative approach for modifying the 1,3,4-oxadiazole core and targeting different biological pathways relevant to neurological disorders. []
  • Compound Description: This series combines azinane and 1,3,4-oxadiazole rings, creating molecules with antibacterial potential. Notably, compound 8g, bearing a 2-methylphenyl group, effectively inhibited the growth of Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. []
  • Relevance: The combination of azinane and 1,3,4-oxadiazole rings in this series offers an alternative approach to the thiazole-oxadiazole combination found in 4-((4-chlorophenyl)sulfonyl)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)butanamide, highlighting the potential for utilizing different heterocyclic pairings to achieve antibacterial activity. []
  • Compound Description: This series features substituted 4-methylthiazole derivatives synthesized from ethyl-2-amino-4-methylthiazol-5-carboxylate. These compounds were evaluated for their antimicrobial activities. []
  • Relevance: This series highlights the inherent antimicrobial potential of the thiazole scaffold, a key component of 4-((4-chlorophenyl)sulfonyl)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)butanamide. It suggests that the thiazole moiety might contribute significantly to the overall biological activity of the target compound. []
  • Compound Description: This series explores the conjugation of substituted thiazoles with an indolin-2-one moiety via a semicarbazide linker. These compounds demonstrated noteworthy antimicrobial activities. [, ]
  • Relevance: The presence of the substituted thiazole ring in this series, linked via a semicarbazide, further emphasizes the significance of exploring various substituents and linkers for optimizing the antimicrobial activity of thiazole-containing compounds, a strategy also employed in the design of 4-((4-chlorophenyl)sulfonyl)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)butanamide. [, ]
  • Compound Description: This series investigates 1,4-disubstituted benzene derivatives containing various 1,3,4-oxadiazole and 1,2,4-triazole moieties. The synthesis starts from terephthalic acid, highlighting a different synthetic route compared to other related compounds. []
  • Relevance: Although these compounds lack a thiazole ring, their focus on 1,3,4-oxadiazoles and exploration of diverse substituents on a benzene ring provide valuable insights for understanding structure-activity relationships and optimizing the activity of 4-((4-chlorophenyl)sulfonyl)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)butanamide, which also features a substituted benzene ring. []
  • Compound Description: This broad category encompasses various chiral and achiral sulfonamides containing a 1,3,4-oxadiazole ring. The study explored various substitutions and modifications of this core structure, highlighting the versatility of these compounds. They were evaluated for antibacterial, antifungal, anti-HIV, carbonic anhydrase inhibitory, antimalarial, and luciferase activities. []
  • Relevance: This category directly aligns with the structure of 4-((4-chlorophenyl)sulfonyl)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)butanamide, which itself is a sulfonamide bearing a 1,3,4-oxadiazole moiety. The extensive exploration of structural modifications and biological activities within this category provides valuable context for understanding the potential applications and further optimization of the target compound. []
  • Compound Description: This series focuses on 1,3,4-oxadiazole derivatives containing a carbonyl/sulfonyl tetrahydropyridine moiety. The study aimed to enhance the anti-cancer activity of 1,3,4-oxadiazole derivatives by incorporating a tetrahydropyridine ring. []
  • Relevance: While 4-((4-chlorophenyl)sulfonyl)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)butanamide utilizes a thiazole ring, this series incorporates a tetrahydropyridine ring, offering an alternative strategy for modifying the 1,3,4-oxadiazole core. This highlights the potential for exploring diverse heterocyclic combinations to achieve desired biological activities. []
  • Compound Description: Inspired by the ultra-short-acting hypnotic drug HIE-124, this series investigates thiadiazole-containing compounds designed as selective GABAA agonists. The study used thiadiazole as a bioisosteric replacement for the thiazole ring in HIE-124 derivatives. []
  • Relevance: While 4-((4-chlorophenyl)sulfonyl)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)butanamide combines thiazole and oxadiazole, this series explores thiadiazole incorporated into a diazepinone ring system. Although structurally distinct, both approaches highlight the potential of these heterocycles for developing compounds with CNS activity. []
  • Compound Description: This series explores the conjugation of sulfonamide and 1,3,4-oxadiazole moieties, aiming for potential inhibitors of bacterial Mur enzymes involved in peptidoglycan synthesis. []
  • Relevance: This series directly aligns with the core structure of 4-((4-chlorophenyl)sulfonyl)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)butanamide, which itself belongs to the class of 1,3,4-oxadiazolyl sulphonamides. The shared structural features suggest that the target compound might also exhibit inhibitory activity towards bacterial Mur enzymes, highlighting its potential as an antibacterial agent. []
  • Compound Description: This study utilizes 1,3-bis[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]benzene (OXD-7) as a component in a high-triplet-energy host polymer designed for blue and white electrophosphorescent light-emitting diodes (OLEDs). []
  • Relevance: While structurally distinct from 4-((4-chlorophenyl)sulfonyl)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)butanamide, this compound highlights the application of 1,3,4-oxadiazole derivatives in materials science, particularly in developing efficient OLEDs. It showcases the versatility of the 1,3,4-oxadiazole moiety beyond medicinal chemistry applications. []
  • Compound Description: This study investigates 1,3-bis(2-(4-tert-butylphenyl)-1,3,4-oxadiazol-5-yl) benzene (OXD-7) as an electron-selective layer in hybrid PEDOT:PSS-silicon solar cells. It demonstrates the potential of 1,3,4-oxadiazole derivatives in enhancing the efficiency of solar cells. []
  • Relevance: Similar to the previous example, this study highlights the broader applications of 1,3,4-oxadiazole derivatives beyond medicinal chemistry, particularly in the field of renewable energy. While 4-((4-chlorophenyl)sulfonyl)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)butanamide focuses on biological activity, this example showcases the diverse utility of the 1,3,4-oxadiazole moiety. []
  • Compound Description: This series involves modifying the structure of nalidixic acid by incorporating 1,3,4-oxadiazole rings and complexing the resulting compounds with copper. The study evaluated their antimicrobial activity, exploring their potential as therapeutic agents. []
  • Relevance: Although structurally distinct from 4-((4-chlorophenyl)sulfonyl)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)butanamide, this series emphasizes the value of 1,3,4-oxadiazole derivatives in medicinal chemistry, particularly for their potential antimicrobial activities. It suggests that exploring metal complexes of the target compound could be a promising avenue for enhancing its biological activity. []
  • Compound Description: Almorexant, chemically known as [(7R)-4-(5-Chloro-2-hydroxyphenyl)-7-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-2-one], is a dual antagonist of OX1 and OX2 receptors involved in the regulation of sleep-wake cycles. It shows promise in promoting sleep without disrupting sleep architecture. [, ]
  • Relevance: While structurally different from 4-((4-chlorophenyl)sulfonyl)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)butanamide, Almorexant showcases the potential of 1,3,4-oxadiazole derivatives in developing drugs targeting the central nervous system. This example emphasizes the diverse applications of the 1,3,4-oxadiazole moiety in medicinal chemistry. [, ]

Properties

CAS Number

1251550-63-6

Product Name

4-((4-chlorophenyl)sulfonyl)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)butanamide

IUPAC Name

4-(4-chlorophenyl)sulfonyl-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]butanamide

Molecular Formula

C16H15ClN4O4S2

Molecular Weight

426.89

InChI

InChI=1S/C16H15ClN4O4S2/c1-10-18-13(9-26-10)15-20-21-16(25-15)19-14(22)3-2-8-27(23,24)12-6-4-11(17)5-7-12/h4-7,9H,2-3,8H2,1H3,(H,19,21,22)

InChI Key

LJBKOMAIRUOKQA-UHFFFAOYSA-N

SMILES

CC1=NC(=CS1)C2=NN=C(O2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.